Product packaging for Ruthenium(III) nitrosyl chloride hydrate(Cat. No.:CAS No. 32535-76-5)

Ruthenium(III) nitrosyl chloride hydrate

Cat. No.: B6592992
CAS No.: 32535-76-5
M. Wt: 255.4 g/mol
InChI Key: PFZDHODAFLQGCU-UHFFFAOYSA-K
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Description

Significance of Nitrosyl Ligands in Transition Metal Coordination Chemistry

The nitric oxide (NO) molecule, or nitrosyl ligand, is of paramount importance in coordination chemistry due to its multifaceted nature. nih.gov It is a versatile ligand capable of binding to transition metals in various modes, most commonly in a terminal fashion, which can be either linear or bent. numberanalytics.com This flexibility allows the nitrosyl ligand to significantly influence the electronic and steric properties of the resulting metal complex. numberanalytics.com

The bonding between a nitrosyl ligand and a metal can be understood by considering the nitrosyl cation (NO+), which is isoelectronic with carbon monoxide (CO). wikipedia.org The NO+ ligand acts as a two-electron donor to the metal and can accept electron density from the metal's d-orbitals into its own π* orbitals through a process called back-bonding. wikipedia.org The nature of this interaction is reflected in the geometry of the M-N-O unit. A linear arrangement is typically associated with a formal NO+ character, while a bent geometry suggests a greater NO- character. numberanalytics.com This ability to act as a "non-innocent" ligand, participating in the redox behavior of the complex, is a key feature of its chemistry. numberanalytics.com The unique reactivity and properties conferred by the nitrosyl ligand make metal nitrosyl complexes valuable in fields ranging from catalysis to medicine. numberanalytics.com

Overview of Ruthenium Nitrosyl Complexes: Structural and Electronic Diversity

Ruthenium nitrosyl complexes exhibit remarkable structural and electronic diversity. A useful formalism for describing these complexes is the Enemark-Feltham notation, {MNO}n, where 'n' represents the sum of the metal's d-electrons and the electrons in the π* orbitals of the NO ligand. scribd.com Ruthenium nitrosyls are most commonly found as {RuNO}6 complexes, which are typically six-coordinate with a pseudo-octahedral geometry and a linear Ru-N-O arrangement. scribd.comacs.org This configuration is often described as a complex between Ru(II) and NO+. nih.govacs.org

The structural parameters of these complexes, such as bond lengths and angles, provide insight into their electronic structure. For instance, the Ru-N(nitrosyl) bond is significantly shorter than other ruthenium-nitrogen bonds, indicating a strong π-backbonding interaction. acs.org The N-O bond length, typically around 1.13-1.17 Å, and the nearly linear Ru-N-O bond angle (170-180°) further support the {RuII–NO+} description. acs.orgacs.orgnih.gov

A fascinating aspect of some ruthenium nitrosyl complexes is their ability to undergo photo-induced linkage isomerism. nih.govrsc.org Upon irradiation with light, the stable ground state (GS) with a Ru-NO bond can be converted to one of two metastable states: MS1, where the ligand is O-coordinated (Ru-ON), or MS2, which features a side-on η2-coordination. nih.govrsc.org These isomers possess distinct physical and chemical properties, making them of interest for applications in data storage and as photochromic materials. nih.govnih.gov

Table 1: Selected Structural Data for Ruthenium Nitrosyl Complexes This interactive table provides a summary of key bond lengths and angles for representative ruthenium nitrosyl complexes, illustrating their structural characteristics.

Compound {RuNO}n Ru-N(O) Bond Length (Å) N-O Bond Length (Å) Ru-N-O Angle (°) Reference
[Ru(bpy)(C^N)(MeCN)NO]2+ 6 1.736(6) - 1.751(4) 1.133(4) - 1.149(8) 172.3(3) - 176.6(4) acs.org
trans-[Ru(NH3)4(nic)NO]2(SiF6)3 6 (mean) 1.77 (mean) 1.17 ± 0.02 (mean) 177 ± 1 acs.org
[Ru(μ-OH)(μ-pz)2(pz)(NO)(Hpz)]2Mg 6 - 1.150(2) - nih.gov
[RuFe2(μ3-O)(μ-pz)2(μ-OMe)(pz)2(NO)Cl2] 6 - 1.146(3) - nih.gov
Na[RuNOCl4L] 6 short short close to linear nih.gov

Role of Ruthenium(III) Nitrosyl Chloride Hydrate (B1144303) as a Foundational Precursor in Synthetic Endeavors

Ruthenium(III) chloride hydrate (RuCl3·xH2O) is one of the most common and versatile starting materials in ruthenium chemistry. wikipedia.org Its solubility in water and various polar organic solvents, in contrast to the insoluble anhydrous form, makes it a convenient precursor for the synthesis of a vast array of ruthenium complexes. sigmaaldrich.comresearchgate.net

Within this context, ruthenium nitrosyl chlorides serve as crucial foundational precursors for creating more elaborate nitrosyl complexes. Compounds like potassium pentachloronitrosylruthenate(II) (K2[Ru(NO)Cl5]) and Ruthenium(III) nitrosyl chloride hydrate (Ru(NO)Cl3·xH2O) are key intermediates. researchgate.netamericanelements.com For example, K2[Ru(NO)Cl5] can be used to synthesize other complexes, such as trans-Ru(NO)(Py)2Cl2(OH). researchgate.net Similarly, this compound is a commercially available reagent used in research. americanelements.comscbt.com The synthesis of ruthenium nitrosyl nitrate, another important precursor, can begin with RuCl3·nH2O, which is first converted to an intermediate nitrosyl ruthenium chloride. google.com The reactivity of the chloride ligands in these precursors allows for their substitution by other ligands, providing a synthetic pathway to a wide range of ruthenium nitrosyl derivatives with tailored properties. nih.govresearchgate.net This role as a fundamental building block underscores the importance of this compound in the continued development of ruthenium coordination chemistry. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3H2NO2Ru- B6592992 Ruthenium(III) nitrosyl chloride hydrate CAS No. 32535-76-5

Properties

IUPAC Name

nitroxyl anion;trichlororuthenium;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.NO.H2O.Ru/c;;;1-2;;/h3*1H;;1H2;/q;;;-1;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZDHODAFLQGCU-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N-]=O.O.Cl[Ru](Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H2NO2Ru-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32535-76-5
Record name Ruthenium(III) nitrosyl chloride hydrate
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Synthetic Methodologies for Ruthenium Nitrosyl Complexes

Direct Synthesis Routes Utilizing Nitric Oxide Gas as a Source

A direct and effective method for creating ruthenium nitrosyl complexes involves the reaction of a ruthenium precursor with nitric oxide (NO) gas. rsc.org This strategy typically relies on the substitution of labile ligands—such as water (H₂O), dimethyl sulfoxide (B87167) (DMSO), or chloride (Cl⁻)—from the ruthenium coordination sphere. rsc.org For instance, ruthenium complexes with pyridine, bipyridine, terpyridine, or porphyrin ligands can be directly nitrosylated by bubbling NO gas through the reaction solution. rsc.org

A specific example involves exposing a solution of a ruthenium precursor, such as cis-[RuCl₂(bpy)₂], to a continuous stream of NO gas for a designated period, leading to the formation of the corresponding nitrosyl complex. nih.gov The nitric oxide gas itself can be generated in situ through reactions like sodium nitrite (B80452) with sulfuric acid (H₂SO₄) or the reaction of copper with nitric acid (HNO₃). rsc.org This approach is valued for its directness in incorporating the essential Ru-NO moiety. rsc.org

Conversion of Coordinated Ligands (e.g., Nitro to Nitrosyl) in Acidic Media

A widely employed synthetic pathway is the conversion of a coordinated nitro ligand (Ru-NO₂) into a nitrosyl ligand (Ru-NO⁺). This transformation is characteristically achieved in acidic media. rsc.orgscielo.br The process involves the protonation of the nitro ligand, followed by the elimination of a water molecule to generate the linear and stable {RuNO}⁶ moiety. Various acids, including hydrochloric acid (HCl), trifluoroacetic acid (TFA), and hexafluorophosphoric acid (HPF₆), can be used to facilitate this conversion. rsc.org

This methodology has been successfully applied to a diverse range of ruthenium complexes, including those with ammine, bipyridine, phenanthroline, and triazine ligands. rsc.orgscielo.br For example, complexes of the type cis-[Ru(bpy)(phen)L(NO₂)]⁺/⁻ can be treated with an acid like TFA to yield the desired nitrosyl products, cis-[Ru(bpy)(phen)L(NO⁺)]ⁿ⁺. scielo.br Similarly, a ruthenium triammine nitro complex can be converted to its nitrosyl counterpart in the presence of acid. rsc.org A patent describes the initial synthesis of a ruthenium nitrosyl chloride intermediate by reacting ruthenium trichloride (B1173362) with sodium nitrite, where the in-situ formed nitrite complex is subsequently converted. google.com

Ligand Substitution Strategies in Ruthenium(III) Precursors (e.g., from Ruthenium(III) Nitrosyl Chloride Hydrate)

Ruthenium(III) nitrosyl chloride hydrate (B1144303), often represented as Ru(NO)Cl₃·H₂O, and its related anionic salt, K₂[RuNOCl₅], are among the most pivotal and widely used precursors in the synthesis of ruthenium nitrosyl complexes. rsc.org The primary synthetic strategy involving these precursors is the substitution of one or more chloride ligands with a variety of incoming ligands. rsc.orgrsc.org This approach allows for the systematic construction of a vast library of nitrosyl complexes with diverse coordination environments.

The substitution reactions can be performed with numerous ligand types, including:

N-heterocycles: Ligands such as pyridines can replace chloride ions. rsc.org The reaction of [RuNOCl₅]²⁻ with N-heterocycles can yield both cis and trans isomers of the [RuNOCl₄L]⁻ product, with reaction time influencing the isomeric distribution. nih.gov

Schiff Bases: Tetradentate Schiff base ligands have been used to replace chloride ions from the precursor. rsc.org

Oxygen-Rich Ligands: Kläui's tripodal oxygen ligand and various substituted catecholates have been successfully introduced into the coordination sphere via chloride exchange, yielding complexes like [Ru(LOMe)(NO)(cat)]. rsc.org

This method's versatility makes Ru(NO)Cl₃·H₂O a cornerstone for accessing new ruthenium nitrosyl compounds with tailored functionalities. rsc.org

Preparation of Mono- and Polynuclear Ruthenium Nitrosyl Architectures

Synthetic efforts in ruthenium nitrosyl chemistry have led to the creation of both simple mononuclear complexes and more complex polynuclear architectures. rsc.org Mononuclear complexes, containing a single ruthenium center, are the most common and are typically synthesized using the methods described previously, such as ligand substitution on a precursor like Ru(NO)Cl₃·H₂O. rsc.orgrsc.org

The design and synthesis of polynuclear complexes and clusters containing the Ru-NO moiety have also seen significant progress. rsc.org These structures feature multiple ruthenium centers bridged by various ligands. An example of a polynuclear architecture is a triruthenium cluster where each ruthenium atom is coordinated by a linear nitrosyl group and a terminal thiolate ligand, with the metallic core also featuring a μ₃-oxido bridge. rsc.org The synthesis of these complex structures often requires multi-step procedures and careful control of reaction conditions to assemble the multiple metallic and ligand components correctly.

Rational Design of Ligand Scaffolds for Tunable Reactivity

A key aspect of modern ruthenium nitrosyl chemistry is the rational design of the supporting ligand framework to control the properties and reactivity of the Ru-NO core. The electrophilicity of the coordinated NO⁺, and consequently its reactivity, can be systematically modulated by altering the electronic properties of the ancillary ligands ('L') in a complex of the type [RuL₅NO]ⁿ⁺. researchgate.net

Electronic Tuning: The use of ligands with varying electron-donating or electron-withdrawing capabilities directly influences the electronic structure of the nitrosyl group. For example, in a series of [Ru(LOMe)(NO)(cat)] complexes, the spectroscopic and redox properties are consistent with the electronic character of the substituted catecholate ligands. rsc.org Similarly, studies on non-porphyrin Schiff base complexes show a direct correlation between the electron density of the axial ligand and the N-O stretching frequency (νNO) of the trans-nitrosyl ligand. proquest.com

Reactivity Control: The ligand scaffold can be designed to influence the complex's response to external stimuli, such as light. Photolysis of [Ru(LOMe)(NO)(Br₄cat)] results in the loss of NO and the formation of a Ru(III) complex, demonstrating how the ligand environment dictates the photochemical pathway. rsc.org Furthermore, the choice of macrocyclic amine ligands, such as in trans-[RuCl(aneN₄)NO]²⁺, affects the redox potentials related to the NO⁺/⁰ couple, which is crucial for predicting the conditions for NO release. researchgate.net This deliberate tuning is essential for developing complexes for specific applications, such as photoactivated NO-releasing molecules. rsc.org

Table of Mentioned Compounds

Electronic Structure and Bonding in Ruthenium Nitrosyl Systems

Application of the Enemark-Feltham Notation for {RuNO}x Species (e.g., {RuNO}⁵, {RuNO}⁶, {RuNO}⁷, {RuNO}⁸)

The ambiguity in assigning formal oxidation states to both the metal center and the nitrosyl ligand led to the development of the Enemark-Feltham notation. rsc.org This convention, denoted as {MNO}x, provides a covalent description where 'x' is the sum of the metal's d-electrons and the electrons in the π* orbitals of the NO ligand. rsc.orgionicviper.org This notation avoids the pitfalls of purely ionic models and offers a unified framework for classifying these complexes. slideshare.net

Ruthenium(III) nitrosyl chloride hydrate (B1144303) is classified as a {RuNO}⁶ species. This classification is derived from considering the ruthenium center as Ru(II) (a d⁶ metal) and the ligand as the nitrosyl cation, NO⁺ (with zero π* electrons), resulting in x = 6 + 0 = 6. Alternatively, it can be viewed as Ru(III) (a d⁵ metal) with a neutral NO radical ligand (one π* electron), also yielding x = 5 + 1 = 6. The {RuNO}⁶ configuration is the most common for ruthenium nitrosyls and is typically characterized by a linear Ru–N–O arrangement. nih.gov

Other ruthenium nitrosyl species are also classified under this notation. For instance, {RuNO}⁵ complexes are d⁵ systems, while {RuNO}⁷ and {RuNO}⁸ complexes are d⁷ and d⁸ systems, respectively. rsc.org The electronic configuration significantly influences the geometry and reactivity of the complex.

Enemark-Feltham NotationMetal d-electron count (Common Formalism)NO π* electron count (Common Formalism)Total 'x'Example SpeciesTypical Geometry of M-N-O
{RuNO}⁵ 5 (Ru³⁺)0 (NO⁺)5[Ru(NO)Cl₅]⁻Linear
{RuNO}⁶ 6 (Ru²⁺)0 (NO⁺)6[Ru(NO)Cl₃(H₂O)]Linear nih.gov
{RuNO}⁷ 6 (Ru²⁺)1 (NO⁰)7[Ru(NO)Cl₂(PPh₃)]₂ rsc.orgBent
{RuNO}⁸ 8 (Ru⁰)0 (NO⁺)8Not commonly observed for RuBent

Nature of the Ruthenium-Nitrosyl Bond: σ-Donation, π-Backbonding, and Non-Innocent Ligand Behavior

The bond between ruthenium and the nitrosyl ligand is a classic example of the synergistic interplay between σ-donation and π-backbonding. nih.gov The nitrosyl ligand acts as a σ-donor, providing electron density to an empty d-orbital on the ruthenium center. nih.govlibretexts.org Simultaneously, the ruthenium atom, particularly in lower oxidation states, donates electron density from its filled d-orbitals back into the empty π* antibonding orbitals of the NO ligand. wwu.eduyoutube.com This π-backbonding strengthens the Ru-N bond and weakens the N-O bond, a phenomenon that can be observed spectroscopically. nih.gov

The nitric oxide ligand is considered "non-innocent" because its electronic state is ambiguous and changes depending on the metallic fragment it is bonded to. youtube.com It can exist in multiple redox states (NO⁺, NO•, NO⁻), making a definitive assignment of the metal's oxidation state challenging. ionicviper.org The electron density is delocalized across the Ru-NO moiety, meaning the true electronic structure is a hybrid of different resonance forms. researchgate.net This covalent character is a key feature of the Ru-NO bond. quora.com

Formal Oxidation State Assignment and Electron Distribution within the Ru-NO Moiety

Assigning a formal oxidation state in ruthenium nitrosyl complexes is a subject of ongoing discussion due to the non-innocent behavior of the NO ligand. rsc.org Two primary formalisms are commonly considered for a {RuNO}⁶ complex like Ruthenium(III) nitrosyl chloride hydrate:

Ru(II)-NO⁺ : This is the most widely used description for complexes with a linear M-N-O geometry. nih.gov It treats the ruthenium as being in the +2 oxidation state (a d⁶ configuration) and the ligand as the nitrosyl cation (NO⁺). nih.govnih.gov

Ru(III)-NO⁰ : This formalism considers a ruthenium(III) center (a d⁵ configuration) bonded to a neutral nitric oxide radical (NO⁰).

While the Ru(II)-NO⁺ model is convenient and often used to explain the linear geometry, computational studies and experimental data suggest the reality is more complex. nih.govresearchgate.net The electron distribution is heavily delocalized over the entire Ru-NO unit. nih.gov For {RuNO}⁶ systems, there is a significant covalent character, with some studies indicating that the Ru-NO bond has approximately 10% Ru(III)-NO⁰ character, even in predominantly linear complexes. researchgate.net The actual charge distribution places a partial positive charge on the ruthenium atom and a partial positive charge on the nitrosyl group, but neither corresponds to an integer oxidation state.

Influence of Ancillary Ligands on Metal-Ligand Bonding and Electronic Configuration

The other ligands attached to the ruthenium center, known as ancillary ligands, have a profound impact on the electronic properties of the {RuNO} core. rsc.orgnih.gov The electronic nature of these ligands—whether they are strong σ-donors, π-donors, or π-acceptors—modulates the electron density at the ruthenium center, which in turn affects the extent of π-backbonding to the nitrosyl ligand. nih.govacs.org

Strong σ-donating ligands (like acetylacetonate, acac⁻) increase the electron density on the ruthenium, which enhances π-backbonding to the NO ligand. rsc.orgnih.gov This strengthening of the Ru-N bond and weakening of the N-O bond can be monitored by changes in their respective vibrational stretching frequencies.

Strong π-accepting ligands (like 2-phenylazopyridine, pap) compete with the nitrosyl ligand for the metal's d-electron density. rsc.orgnih.gov This competition can weaken the π-backbonding to the NO group.

Trans Effect : Ligands positioned trans to the nitrosyl group have a particularly strong influence. A strong π-acceptor NO ligand can labilize the ligand in the trans position, affecting the complex's stability and reactivity. nih.govmdpi.com

This modulation by ancillary ligands is crucial for tuning the reactivity of the complex, for example, in controlling the release of NO for therapeutic applications. nih.govrsc.org

Ancillary Ligand TypeElectronic Effect on RutheniumImpact on Ru→NO π-BackbondingConsequence for ν(NO)Example Ligand
Strong σ-Donor Increases electron densityEnhances backbondingDecreasesacac⁻ rsc.orgnih.gov
Moderate π-Acceptor Moderate electron withdrawalModerate backbondingIntermediatebpy rsc.orgnih.gov
Strong π-Acceptor Strong electron withdrawalReduces backbondingIncreasespap rsc.orgnih.gov

Electronic Structure of Bridging Nitrosyl Ligands in Polynuclear Ruthenium Complexes

In polynuclear complexes, nitrosyl ligands can bridge two or more ruthenium centers. nih.gov The bonding and electronic structure of these bridging nitrosyls are significantly different from their terminal counterparts. The NO ligand can adopt various bridging modes. nih.govacs.org

A common mode involves the nitrosyl ligand bridging two ruthenium atoms, forming a Ru₂(μ-NO)₂ core. nih.gov For example, in the complex [Cp*Ru(μ-NO)]₂, the two bridging nitrosyls and the two ruthenium atoms form an almost planar four-membered ring. nih.gov In such structures, the nitrosyl ligand is formally considered to donate three electrons to the dimetal center. acs.org This arrangement leads to a weakening of the N-O bond compared to linear terminal nitrosyls. acs.org

Another unusual bridging mode is the κ:η² mode, where the nitrosyl is strongly bound to one metal through nitrogen (a linear M-N bond) and also π-bound to a second metal atom through the N-O bond itself. acs.org This interaction significantly elongates and weakens the N-O bond, making it more susceptible to cleavage, a reaction pathway not typically seen in terminal nitrosyls. acs.org The electronic structure in these polynuclear systems is complex, often involving direct metal-metal interactions and delocalized molecular orbitals that encompass the entire metallic core and the bridging ligands. nih.gov

Spectroscopic Characterization of Ruthenium Nitrosyl Compounds

Vibrational Spectroscopy (Infrared and Raman) for ν(NO) and ν(Ru-NO) Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for characterizing ruthenium nitrosyl complexes. The most diagnostic vibrational modes are the N-O stretching frequency, denoted as ν(NO), and the Ru-N stretching frequency, ν(Ru-NO).

The ν(Ru-NO) stretching mode provides direct information about the strength of the bond between the ruthenium center and the nitrosyl nitrogen. This vibration is typically found at a lower frequency, often in the range of 500-600 cm⁻¹. researchgate.net

The table below presents representative ν(NO) stretching frequencies for a selection of ruthenium nitrosyl complexes.

The ν(NO) stretching frequency serves as a sensitive probe of the electronic environment of the ruthenium center. The generally accepted description for {Ru-NO}⁶ complexes is a Ru(II) metal center bound to a nitrosyl cation (NO⁺). nih.govnih.govsemanticscholar.org This is supported by the high ν(NO) values, which are significantly greater than that of free NO radical (around 1750 cm⁻¹). nih.gov

A key electronic interaction in these complexes is the π-backbonding from the ruthenium d-orbitals to the π* orbitals of the NO⁺ ligand. The extent of this back-donation influences the strength of both the Ru-N and N-O bonds.

Increased Electron Donation from Co-ligands: Ligands that are strong electron donors increase the electron density on the ruthenium center. This, in turn, enhances the π-backbonding to the NO⁺ ligand. The increased population of the NO π* orbitals weakens the N-O bond, leading to a decrease in the ν(NO) stretching frequency. researchgate.net

Electron-Withdrawing Co-ligands: Conversely, electron-withdrawing ligands decrease the electron density on ruthenium, reducing π-backbonding. This results in a stronger N-O bond and an increase in the ν(NO) frequency. researchgate.net

Redox State: The reduction of a {Ru-NO}⁶ complex to a {Ru-NO}⁷ species (formally Ru(II)-NO•) causes a significant decrease in the ν(NO) frequency to the range of 1650–1750 cm⁻¹, reflecting the population of the NO π* orbital by an additional electron. nih.govrsc.org For example, the one-electron reduction of [Ru(Me₃ acs.organeN₃)(L)(NO)]²⁺ resulted in a shift of ν(NO) from 1898 cm⁻¹ to 1616 cm⁻¹. rsc.org

This correlation allows for a qualitative assessment of the electronic properties of the complex and the nature of the other ligands in the coordination sphere based on the observed ν(NO) frequency.

To unambiguously assign the ν(NO) and ν(Ru-NO) vibrational modes, isotopic labeling studies are employed. By substituting the naturally abundant ¹⁴N isotope in the nitrosyl ligand with the heavier ¹⁵N isotope, a predictable shift in the vibrational frequencies of the modes involving the N atom can be observed.

The magnitude of the isotopic shift is governed by the reduced mass of the vibrating system. Upon substitution of ¹⁴NO with ¹⁵NO, the ν(NO) frequency exhibits a significant shift to lower energy (a redshift). This shift confirms that the vibrational mode is indeed associated with the N-O oscillator. Similarly, the ν(Ru-NO) mode also shifts, confirming its assignment.

For example, a study on trans-Ru(¹⁴/¹⁵NO)(py)₄F₂ utilized ¹⁵NO labeling to provide a complete assignment of the vibrational bands for three different nitrosyl linkage isomers. nih.gov The excellent agreement between the experimentally observed isotopic shifts and those predicted by Density Functional Theory (DFT) calculations allows for a reliable assignment of all vibrational modes. nih.govnih.gov This technique is crucial for distinguishing the ν(NO) mode from other vibrations within the complex, such as those from co-ligands, which might occur in a similar spectral region. huji.ac.il

Electronic Absorption Spectroscopy (UV-Visible and UV-Vis-NIR): Ligand-Field and Charge-Transfer Transitions

Electronic absorption spectroscopy is a powerful tool for investigating the electronic structure of ruthenium nitrosyl complexes. The spectra typically exhibit intense bands in the ultraviolet (UV) and visible regions, which arise from ligand-field (d-d) transitions and charge-transfer (CT) transitions.

For many {Ru-NO}⁶ complexes, the absorption profiles are often characterized by poor absorption in the visible range. nih.gov For instance, the electronic spectra of cis-[Ru(NO)(bpy)₂(L)]ⁿ⁺ complexes show intense bands around 300 nm attributed to π-π* transitions within the bipyridine ligands, with some contribution from metal-to-ligand charge transfer (MLCT) transitions. nih.gov

In the series of [Ru(NO)(Cl)ₓ(H₂O)ᵧ]ᵐ complexes, the lowest energy absorption band (λₘₐₓ) systematically shifts from approximately 420 nm to 520 nm as the number of chloride ligands increases from one to five. nih.gov This demonstrates the influence of the ligand field on the electronic transitions. The transitions observed in these complexes are often assigned as d-d transitions or charge transfer from the chloride ligands to the ruthenium (LMCT).

A key transition in many ruthenium nitrosyls is the dπ(Ru) → π*(NO) MLCT. nih.gov This transition can sometimes be obscured by other strong absorptions. Upon irradiation, changes in the UV-Vis spectrum are often observed, indicating photochemical reactions such as the release of nitric oxide. researchgate.net For example, photolysis of [Ru(NO)(Cl)₅]²⁻ in aqueous solution leads to distinct changes in its electronic spectrum. nih.gov

The table below summarizes the electronic absorption data for selected ruthenium nitrosyl complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy is an essential tool for the structural characterization of diamagnetic ruthenium nitrosyl complexes in solution. Most {Ru-NO}⁶ complexes are diamagnetic (S=0) and thus yield sharp, well-resolved NMR spectra. nih.govuu.nlnih.gov

While direct detection of the ruthenium nucleus (⁹⁹Ru) or the nitrosyl nitrogen (¹⁴N, ¹⁵N) is less common, specialized multinuclear NMR studies have been performed. A study on aqueous solutions of ruthenium nitrosyl chloride complexes utilized ¹⁴N, ¹⁵N, ¹⁷O, and ⁹⁹Ru NMR to identify individual complex species. acs.orgresearchgate.net

The diamagnetism of many of these complexes is a key feature confirmed by NMR. For instance, the conversion of a paramagnetic Ru(III) precursor to a diamagnetic Ru(II) complex was confirmed by the appearance of sharp resonances in the ¹H NMR spectrum. nih.govuu.nl

Electron Paramagnetic Resonance (EPR) Spectroscopy: Characterization of Paramagnetic Ruthenium Nitrosyl Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons (paramagnetic species). While most {Ru-NO}⁶ complexes are diamagnetic and therefore EPR-silent, EPR spectroscopy is invaluable for characterizing their paramagnetic counterparts.

Paramagnetism in ruthenium nitrosyls typically arises from:

{Ru-NO}⁷ Species: These are formed by the one-electron reduction of {Ru-NO}⁶ complexes. rsc.org The resulting species has an S=1/2 spin state, often described as Ru(II)-NO•, and gives a characteristic EPR signal near g ≈ 2.0. nih.gov The EPR spectrum of the reduced form of [Ru(Me₃ acs.organeN₃)(L)(NO)]²⁺ showed signals consistent with an S=1/2 spin state, with g-values of 2.030, 1.993, and 1.880. rsc.org

Ru(III) Photoproducts: Photorelease of the NO radical from a {Ru-NO}⁶ complex often results in the formation of a Ru(III) (d⁵, S=1/2) species. nih.govresearchgate.net For example, photolysis of K₂[Ru(NO)(Cl)₅] in DMSO with UV light generated a Ru(III) species detectable by EPR. nih.gov

Oxidized Species: One-electron oxidation of certain ruthenium nitrosyl porphyrin complexes can generate a porphyrin radical cation, [(Por•)Ru(NO)(H₂O)]²⁺, which is paramagnetic and gives an EPR signal with gᵢₛₒ ≈ 2.00. nih.gov

The g-values and hyperfine coupling constants obtained from EPR spectra provide detailed information about the electronic structure and the distribution of the unpaired electron's spin density within the molecule. rsc.orgresearchgate.net For instance, the EPR spectra of NO• bound to Ru(II) can be detected when the crystal field is sufficient to lift the degeneracy of the NO π* orbitals. acs.org

The table below lists EPR parameters for some paramagnetic ruthenium nitrosyl species.

X-ray Absorption Spectroscopy (XANES/EXAFS): Local Geometric and Electronic Structure Probing

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure around a specific atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region, at and near the absorption edge of the ruthenium atom, is sensitive to the oxidation state and coordination geometry of the metal center. The position of the absorption edge can provide direct evidence of the formal oxidation state of ruthenium.

EXAFS: The EXAFS region contains oscillations that result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of these oscillations provides precise information about the bond distances, coordination numbers, and identity of the atoms in the immediate vicinity of the absorbing atom.

XAS has been successfully applied to ruthenium nitrosyl complexes to determine crucial structural parameters. For example, in a study of cis-[Ru(NO)(bpy)₂(L)]ⁿ⁺ complexes, EXAFS analysis provided Ru-N bond lengths. The Ru-N(NO) bond length was found to be around 1.75 Å, consistent with the strong π-acceptor nature of the nitrosyl ligand, while the Ru-N(bpy) bond lengths were around 2.1 Å. nih.gov These experimental results are often supported by DFT calculations, providing a comprehensive picture of the complex's structure. nih.govresearchgate.net XAS is particularly valuable for studying non-crystalline or solution samples where single-crystal X-ray diffraction is not feasible. springernature.com

Mössbauer Spectroscopy (e.g., 99Ru): Nuclear Hyperfine Interactions and Oxidation States

Mössbauer spectroscopy, specifically utilizing the 99Ru isotope, serves as a powerful technique for probing the nuclear hyperfine interactions within ruthenium nitrosyl compounds. This method provides detailed insights into the electronic structure, oxidation state, and bonding characteristics of the ruthenium center. The key parameters derived from 99Ru Mössbauer spectra are the isomer shift (IS or δ) and the quadrupole splitting (QS or ΔE_Q), which are sensitive to the s-electron density at the nucleus and the symmetry of the electric field around it, respectively.

Detailed Research Findings

Studies on a range of octahedral nitrosylruthenium(II) complexes with the general formula [RuL5(NO)]^n± have been conducted at cryogenic temperatures (4.2 K) to elucidate the relationship between the Mössbauer parameters and the nature of the ligands (L). rsc.org For most of these compounds, the isomer shifts are found to be approximately -0.20 mm/s, a value consistent with a +2 oxidation state for ruthenium. rsc.org This assignment is further supported by the Enemark-Feltham notation, which describes the {RuNO}6 moiety as Ru(II) bonded to NO+. nih.gov

The isomer shift is directly influenced by the ligand field strength. A systematic decrease in the isomer shift is observed as the ligand-field strength of L decreases along the spectrochemical series: CN- > NH_3 > NCS- > Cl- > Br-. rsc.org This trend indicates a positive sign for the change in nuclear radius (δR/R) for 99Ru. rsc.org An exception to the general IS value is observed for K2[Ru(NO)Cl5], which, despite also containing Ru(II), exhibits a significantly more negative isomer shift of -0.43 mm/s. rsc.org This is attributed to a stronger ligand field in this particular complex. rsc.org

Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient (EFG) at the ruthenium nucleus. In complexes with a symmetric environment around the ruthenium atom, the quadrupole splitting is small or nonexistent. rsc.org However, for compounds such as Ru(NO)Cl(py)42, Ru(NO)Br(py)42, and [Ru(NO)(NH3)5]Cl3, distinct quadrupole splittings of approximately 0.40 mm/s are observed. rsc.org This indicates a non-symmetric environment at the ruthenium center in these complexes. rsc.org The variations in quadrupole splitting across a series of complexes are related to the relative σ-donor and π-acceptor capabilities of the ligands. rsc.org

Density Functional Theory (DFT) calculations have been employed to further correlate the 99Ru Mössbauer parameters with the ligand field strength in the [Ru(NO)L5] series (where L = Br-, Cl-, NH_3, CN-). nih.gov These theoretical models have successfully reproduced the experimental trends, showing that both the isomer shift and the quadrupole splitting values increase in the order of L = Br- < Cl- < NH_3 < CN-. nih.gov The increase in quadrupole splitting is linked to a decrease in the electron density along the Ru-NO axis, which is caused by an increase in σ-donation to the Ru d_x2-y2_ orbital and π-back-donation from the Ru d_xz_ and d_yz_ orbitals. nih.gov

The following table summarizes the 99Ru Mössbauer spectroscopic data for a selection of ruthenium nitrosyl compounds, highlighting the relationship between the ligand environment and the measured hyperfine parameters.

CompoundIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Reference
K2[Ru(NO)(CN)5]-0.040.16 rsc.org
[Ru(NO)(NH3)5]Cl3-0.180.36 rsc.org
[Ru(NO)(NH3)5]Cl3-0.20~0.40 rsc.org
Na2[Ru(NO)(NCS)5]-0.240.25 rsc.org
(NH4)2[Ru(NO)Cl5]-0.320.22 rsc.org
K2[Ru(NO)Cl5]-0.43--- rsc.org
K2[Ru(NO)Br5]-0.340.20 rsc.org
Ru(NO)Cl(py)42---~0.40 rsc.org
Ru(NO)Br(py)42---~0.40 rsc.org

Theoretical and Computational Studies on Ruthenium Nitrosyl Chemistry

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of computational studies on ruthenium nitrosyl complexes, providing a robust framework for investigating their ground-state properties. DFT calculations are widely used to predict molecular geometries, analyze electronic configurations, and compute vibrational frequencies, offering excellent agreement with experimental data. researchgate.netuba.arnih.govrsc.org

In studies of various ruthenium nitrosyl complexes, DFT has been successfully employed to optimize ground state geometries. researchgate.netuba.ar For instance, calculations on complexes like [Ru(NO)(NO3)3(H2O)2] have reproduced experimental Ru-ligand bond lengths with high accuracy. researchgate.net The geometry of the Ru-N-O fragment is a key indicator of the electronic structure. In most {RuNO}⁶ complexes, this unit is found to be nearly linear, which is consistent with a formulation of Ru(II)-NO⁺. mdpi.comnih.gov DFT calculations support this, showing that the linear geometry is typical for the ground state. mdpi.com

The following table summarizes typical bond lengths for the Ru-NO core in related complexes, determined by methods including DFT calculations and X-ray diffraction, which provide a reference for understanding the structure of Ruthenium(III) nitrosyl chloride hydrate (B1144303).

Complex Ru-N Bond Length (Å) N-O Bond Length (Å) **Ru-N-O Angle (°) **Method
[Ru(NO)(Cl)5]2−1.738(2)1.131(3)176.7(5)X-ray nih.gov
cis-[Ru(NO)(bpy)2(L)]n+ (L=imidazole deriv.)~1.75------DFT/EXAFS nih.gov
{[Ru(μ-OH)(μ-pz)2(pz)(NO)(Hpz)]2Mg}---1.150(2)---X-ray nih.gov
[Fe2RuCl4(μ3-O)(μ-OMe)(μ-pz)2(NO)(Hpz)2]---1.146(3)178.2(2)X-ray nih.gov

Molecular Orbital (MO) analysis derived from DFT calculations provides a detailed picture of the bonding interactions within ruthenium nitrosyl complexes. The bonding is typically described in terms of σ-donation from the NO ligand to the ruthenium center and significant π-back donation from the metal's d-orbitals to the π* orbitals of the NO ligand. rsc.org This back-donation strengthens the Ru-N bond and is a key feature of the {RuNO}⁶ moiety. rsc.orgresearchgate.net

Studies on various complexes show that the Highest Occupied Molecular Orbital (HOMO) often has significant character from the ruthenium 4d orbitals, while the Lowest Unoccupied Molecular Orbital (LUMO) is frequently centered on the π* orbitals of the nitrosyl ligand. uba.aracs.org For example, in a series of [RuII(tpy)(dcb)L]n+ complexes, the HOMO is primarily composed of Ru 4d orbitals. uba.ar Electronic transitions from these metal-centered orbitals to the NO-centered orbitals (d → π*NO) are crucial for the photoactivity of these compounds, as they populate antibonding orbitals and can lead to NO dissociation. acs.orgresearchgate.net

Charge density analysis, often performed using methods like Mulliken population analysis or Natural Population Analysis (NPA), helps to clarify the formal oxidation states of the metal and ligands. rsc.orgrsc.org While the {RuNO}⁶ core is often formally described as Ru(II)-NO⁺, computational studies reveal a more complex picture of electron distribution. acs.orgnih.gov Calculations on some nitrosyl complexes have shown a significant admixture of the Ru(III)-(NO)⁰ electronic configuration in the ground state, indicating that the charge is more delocalized than the simple formal notation suggests. acs.orgresearchgate.net This nuanced view highlights the redox-noninnocent behavior of the NO ligand. nih.gov

DFT calculations are highly effective in predicting the vibrational frequencies of ruthenium nitrosyl complexes, which can be directly compared with experimental data from infrared (IR) spectroscopy. The N-O stretching frequency (νNO) is particularly informative, as its position is sensitive to the electronic structure of the Ru-N-O unit and the nature of the other ligands in the coordination sphere. nih.govnih.gov

For {RuNO}⁶ complexes, the νNO stretch is typically observed in the range of 1820–1960 cm⁻¹, which is higher than that of free NO, supporting the Ru(II)-NO⁺ description. nih.gov DFT calculations have been shown to reproduce these experimental frequencies with good accuracy. researchgate.netscielo.br For instance, in a study on cis-Ru(bpy)(phen)(SO3)(NO), the calculated ν(NO⁺) was in excellent agreement with the experimental value. scielo.br This agreement validates the computational model and allows for confident assignment of spectral features.

The table below shows a comparison of experimental and calculated vibrational frequencies for related ruthenium nitrosyl complexes.

Complex Experimental ν(NO) (cm⁻¹) Calculated ν(NO) (cm⁻¹) Method
cis-Ru(bpy)(phen)(ImN)(NO)31942---IR scielo.br
cis-Ru(bpy)(phen)(SO3)(NO)1914---IR scielo.br
[Ru(NO)(NO3)3(H2O)2]---Matches experimentDFT researchgate.net
[Ru(dpp)(bpy)(mtmp)]2+---Matches experimentTDDFT rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited states of ruthenium nitrosyl complexes. It is used to calculate electronic absorption spectra and to characterize the nature of electronic transitions, which is fundamental to understanding their photochemistry. rsc.orgacs.orgresearchgate.netrsc.orgrsc.org

TD-DFT calculations can predict the energies and intensities of electronic transitions, which helps in the interpretation of experimental UV-Vis spectra. nih.govrsc.org For example, in [Ru(dpp)(bpy)(mtmp)]2+, TD-DFT successfully reproduced the main features of the experimental absorption spectrum, assigning the low-energy band to metal-to-ligand charge transfer (MLCT) transitions. rsc.org In other complexes, such as those with salen-type ligands, photoactive bands have been identified as ligand-to-ligand charge transfer (LLCT) from the organic ligand to the π*(Ru-NO) orbitals. rsc.org

The characterization of excited states is crucial for explaining the photo-induced release of nitric oxide or linkage isomerization. researchgate.net TD-DFT studies have shown that the lowest singlet and triplet excited states often involve the population of antibonding d → π*NO orbitals. acs.orgresearchgate.net This population weakens the Ru-NO bond, paving the way for either photodissociation or isomerization to metastable states like the isonitrosyl (Ru-ON) or side-on (Ru-η²-NO) configurations. acs.orgrsc.org

Advanced Ab Initio Methods (e.g., CASSCF/NEVPT2) for Correlated Electron Systems

While DFT and TD-DFT are powerful, they can sometimes struggle with systems exhibiting strong static electron correlation, where a single-determinant wavefunction is an inadequate description. The Ru-NO bond presents such a challenge due to the near-degeneracy of metal d-orbitals and NO π* orbitals. rsc.orgnih.gov In these cases, more sophisticated multiconfigurational methods are required.

Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory corrections (CASPT2 or NEVPT2) provide a more accurate description of the electronic structure. nih.govnih.govmdpi.com These methods explicitly treat the most important electron correlation effects within a defined "active space" of orbitals. rsc.orgmdpi.com

CASSCF/NEVPT2 calculations have been used to investigate the electronic structure and photodissociation pathways of prototype ruthenium nitrosyl complexes. nih.govmdpi.com For instance, a CASSCF analysis of a ruthenium nitrosyl complex revealed that the Ru-NO π bonds exhibit both static and dynamic correlation, confirming the need for multiconfigurational methods. nih.gov These advanced calculations have provided potential energy curves for NO dissociation, showing that photorelease is often a complex process that may involve multiple excited states and intermediate isomers. mdpi.com An analysis of the CASSCF wavefunction for one complex suggested that the electronic configuration is a superposition of Ru(II) and Ru(III) states, with the NO ligand being essentially electroneutral, challenging simpler bonding models. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analyses

To gain deeper insights into the nature of the chemical bonds within ruthenium nitrosyl complexes, computational chemists employ analysis methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. researchgate.net

NBO analysis transforms the calculated molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. This allows for the quantification of donor-acceptor interactions, such as the π-back donation from ruthenium to the NO ligand. researchgate.net NBO analysis has been used to assess the bond energy and charge distribution in ruthenium nitrosyl complexes, providing quantitative support for the electronic effects of different ligands on the Ru-NO bond. rsc.orgresearchgate.net

QTAIM analysis examines the topology of the electron density to define atoms and the bonds between them. By analyzing properties at the bond critical point (BCP) between two atoms, one can characterize the nature of the interaction (e.g., covalent vs. ionic/electrostatic). This method has been applied to ruthenium nitrosyl complexes to obtain detailed information on the nature and covalency of the Ru-N and N-O bonds. researchgate.net

Molecular Dynamics Simulations: Photodissociation Pathways and Radiationless Decay Processes (Internal Conversion, Intersystem Crossing)

While static quantum chemical calculations provide information about stable states and energy barriers, molecular dynamics (MD) simulations are essential for understanding the time-evolution of the system following photoexcitation. By simulating the movement of atoms over time, MD can reveal the detailed pathways of photochemical reactions and the rates of competing processes. acs.orgrsc.org

Trajectory surface-hopping molecular dynamics, often based on TD-DFT potential energy surfaces, has been used to model the photodissociation of NO from ruthenium complexes. acs.orgresearchgate.net These simulations have provided a unique insight into the ultrafast events that follow light absorption. For example, in the [Ru(PaPy3)(NO)]2+ complex, MD simulations revealed that intersystem crossing (ISC) from the initial singlet excited state to a triplet state is incredibly fast, occurring in less than 10 femtoseconds. acs.orgresearchgate.net

These simulations show that NO dissociation is often initiated within 50 fs, competing with other relaxation pathways like internal conversion (IC) back to a lower-lying singlet state. acs.orgresearchgate.net The dynamics are frequently accompanied by significant bending of the Ru-N-O angle, which is a key motion along the reaction coordinate for both dissociation and isomerization. acs.orgresearchgate.net Furthermore, femtosecond time-resolved mid-IR spectroscopy, combined with DFT calculations, has been used to study the dynamics of NO photorelease and the subsequent geminate rebinding of the NO radical to the ruthenium center on the picosecond timescale. rsc.org

Computational Modeling of Hydration and Ligand Exchange Processes in Aqueous Solution

The behavior of ruthenium nitrosyl complexes in aqueous environments is of significant interest for understanding their reactivity and potential applications. Computational modeling, particularly through molecular orbital theories and advanced solvation techniques, provides crucial insights into the intricate processes of hydration and ligand exchange that these complexes undergo in solution.

Recent research has employed sophisticated methods to investigate the conformation, hydration, and ligand substitution reactions of various ruthenium nitrosyl complexes. These studies are vital for elucidating reaction mechanisms and predicting the stability of different species in aqueous media.

A notable study investigated the conformation, hydration, and the ligand substitution reaction between the nitrite (B80452) ion (NO₂⁻) and water (H₂O) for a series of ruthenium nitrosyl complexes: [Ru(NO)(OH)(NO₂)₄]²⁻, [Ru(NO)(OH)(NO₂)₃(ONO)]²⁻, and [Ru(NO)(OH)(NO₂)₃(H₂O)]⁻. bohrium.comnih.gov This research utilized a combination of molecular orbital (MO) theories and a state-of-the-art molecular solvation technique, which allows for the direct computation of solvation free energy from the hydration structure. bohrium.com

One of the key findings was that the dominant conformation of the complexes in solution differs significantly depending on the solvent model used. bohrium.com This highlights the importance of employing advanced solvation models that go beyond the widely used polarizable continuum solvent models to accurately describe the solvation environment around transition-metal complexes. bohrium.comnih.gov The study supported an associative interchange pathway for the ligand substitution reaction between NO₂⁻ and H₂O. bohrium.com

To provide a clearer picture of the computational approaches and findings, the following tables summarize key aspects of these theoretical investigations.

Table 1: Investigated Ruthenium Nitrosyl Complexes and Computational Methods

Complex InvestigatedComputational MethodSolvent ModelFocus of Study
[Ru(NO)(OH)(NO₂)₄]²⁻Molecular Orbital (MO) TheoriesState-of-the-art molecular solvation techniqueConformation, Hydration, Ligand Exchange bohrium.comnih.gov
[Ru(NO)(OH)(NO₂)₃(ONO)]²⁻Molecular Orbital (MO) TheoriesState-of-the-art molecular solvation techniqueConformation, Hydration, Ligand Exchange bohrium.comnih.gov
[Ru(NO)(OH)(NO₂)₃(H₂O)]⁻Molecular Orbital (MO) TheoriesState-of-the-art molecular solvation techniqueConformation, Hydration, Ligand Exchange bohrium.comnih.gov
trans-[RuCl(NO)(py)₄]²⁺Density Functional Theory (DFT)Not SpecifiedN to O Linkage Photoisomerization researchgate.net
trans-[RuBr(NO)(py)₄]²⁺Density Functional Theory (DFT)Not SpecifiedN to O Linkage Photoisomerization researchgate.net
trans-(Cl,Cl)[RuCl₂(NO)(tpy)]⁺Density Functional Theory (DFT)Not SpecifiedN to O Linkage Photoisomerization researchgate.net

Table 2: Key Research Findings from Computational Modeling

FindingSignificanceReference
The dominant conformation of ruthenium nitrosyl complexes in aqueous solution is highly dependent on the solvent model used in the simulation.Emphasizes the need for advanced solvation models for accurate predictions of complex behavior in solution. bohrium.com
The ligand substitution reaction between NO₂⁻ and H₂O in the studied ruthenium nitrosyl complexes proceeds via an associative interchange pathway.Provides mechanistic insight into the reactivity of these complexes in aqueous environments. bohrium.com
An assumption considering the direct association between the dissociated NO₂⁻ and the aqua complex is beneficial for obtaining a reliable stability constant in ligand substitution reactions.Offers a practical approach for improving the accuracy of computational predictions of reaction thermodynamics. bohrium.comnih.gov

These computational studies underscore the complexity of modeling transition-metal complexes in solution. The distribution of solvent molecules near the complex is a critical factor influencing its functionality and reactivity. bohrium.comnih.gov The insights gained from such theoretical work are invaluable for the rational design of new ruthenium nitrosyl compounds with specific properties and for understanding their behavior in various chemical and biological systems.

Reactivity and Reaction Mechanisms of Ruthenium Nitrosyl Complexes

Nitric Oxide (NO) Release Mechanisms

The release of nitric oxide from ruthenium nitrosyl complexes can be initiated through several distinct pathways, most notably by light or electrochemical reduction. nih.gov The efficiency and mechanism of NO release are highly dependent on the ancillary ligands attached to the ruthenium center and the external conditions. nih.gov

Ruthenium nitrosyl complexes are typically substitutionally inert at room temperature but can release nitric oxide upon exposure to light, particularly UV light. nih.gov This photosensitivity is a known property of the {Ru-NO}6 moiety. nih.gov The process is initiated by the absorption of a photon, which excites the complex to a substitutionally active state. nih.gov Specifically, the photoactivation is often attributed to a metal-to-ligand charge transfer (MLCT) transition, described as dπ(Ru) → π*(NO), which weakens the Ru-NO bond and facilitates the release of the NO molecule. nih.govacs.org Upon photorelease, the NO often leaves as a neutral radical (NO•), resulting in the oxidation of the metal center, for example from Ru(II) to Ru(III). nih.govlcc-toulouse.fr

The efficiency of this process is quantified by the quantum yield (φ), which is the ratio of the number of NO molecules released to the number of photons absorbed. lcc-toulouse.fr For the complex K₂[Ru(NO)Cl₅], a quantum yield of 0.06 was determined upon irradiation with UV light (355 nm) in an aqueous solution. nih.gov The nature of the other ligands significantly impacts this efficiency; for instance, the related polymeric compound RuNOCl₃, which has fewer negatively charged chloride ligands per ruthenium, exhibits a nearly five times lower quantum yield of 0.012. nih.gov This suggests that a higher number of negatively charged ligands can enhance the quantum efficiency of NO release. nih.gov Quantum yields for various ruthenium nitrosyl complexes have been measured, showing a wide range depending on the ligand environment and irradiation wavelength. nih.govrsc.org For example, complexes can be sensitized to visible light by coordinating a dye molecule directly to the ruthenium center, significantly enhancing their utility. acs.org

Table 1: Quantum Yields (φ) for Photoinduced NO Release from Select Ruthenium Nitrosyl Complexes

ComplexIrradiation Wavelength (nm)Quantum Yield (φ)Reference
K₂[Ru(NO)Cl₅]3550.06 nih.gov
RuNOCl₃·xH₂O3550.012 nih.gov
[RuNO(Phen)(NO₂)₂OH]4500.04 rsc.org
trans-[Ru(NH₃)₄(NO)(P(OEt)₃)]³⁺Not Specified0.30 nih.gov

Nitric oxide release can also be triggered by the electrochemical reduction of the ruthenium nitrosyl center. nih.gov This process is of significant interest as it can be controlled by applying a specific electrical potential. acs.org Generally, the mechanism involves a one-electron reduction of the {RuNO}⁶ core (formally Ru(II)-NO⁺) to generate a transient {RuNO}⁷ species (formally Ru(II)-NO•). nih.gov This reduction typically occurs on the NO ligand itself, as the Lowest Unoccupied Molecular Orbitals (LUMOs) have a dominant NO⁺(π*) character. nih.gov The resulting Ru(II)NO• intermediate is often unstable and subsequently releases the NO• radical. nih.gov

However, recent studies using techniques like in-situ FT-IR spectroelectrochemistry have revealed more complex pathways. nih.govacs.org For the model complex trans-[Ru(NO)(NH₃)₄(py)]³⁺, the initial step following one-electron reduction is not the immediate release of NO, but rather the labilization of the ancillary pyridine ligand. nih.govacs.org This leads to the formation of aquated or hydroxylated ruthenium nitrosyl isomers, which then participate in further electron transfer reactions that ultimately result in NO liberation. nih.govacs.org The irreversibility of the reduction peak in cyclic voltammetry experiments is often taken as an indication of NO labilization following the electron transfer. asianpubs.org For instance, the complex [Ru(BPG)Cl(NO)]Cl shows an irreversible reduction in an acidic aqueous medium, suggesting it could function as an NO donor under these conditions. asianpubs.org The rate of NO release from the reduced species can be finely tuned by the choice of the ligand trans to the nitrosyl group. nih.gov

The surrounding chemical environment, particularly pH, plays a critical role in the stability and reactivity of ruthenium nitrosyl complexes and their ability to release NO. rsc.org In acidic solutions, the nitrosyl ligand (NO) can be protonated to form a nitrosyl hydride (HNO) ligand. rsc.org This protonation can significantly alter the electronic structure of the complex and lower the activation barriers for subsequent reactions, thereby promoting the release of nitrogen species. rsc.orgacs.org Theoretical studies suggest that the release of HNO is thermodynamically feasible, which can then convert to NO in the surrounding medium. rsc.org

Clean photo-release of NO from ruthenium nitrosyl chlorides is observed in strongly acidic solutions (e.g., 1 M HCl). nih.gov However, under typical physiological pH (~7.4), these complexes can undergo other reactions, such as the spontaneous dissociation of chloride ligands (aquation), which complicates their behavior. nih.gov Furthermore, many ruthenium nitrosyl complexes exist in a pH-dependent equilibrium with their corresponding nitro ({Ru-NO₂}) species. nih.gov This equilibrium is governed by the nucleophilic attack of hydroxide ions on the nitrosyl ligand. At low pH, the nitrosyl form predominates, which is typically the photoactive species, while at neutral to basic pH, the equilibrium can shift towards the photochemically stable nitro form. nih.govresearchgate.net This nitrosyl-nitro interconversion is a key factor to consider for applications in biological systems. nih.gov

Nucleophilic Addition Reactions at the Nitrosyl Ligand (e.g., with Thiolates, Hydroxide)

The nitrogen atom of the coordinated nitrosyl ligand in {RuNO}⁶ complexes is electrophilic and susceptible to attack by nucleophiles. unesp.br Two significant examples are the reactions with hydroxide and thiolate anions.

The reaction with hydroxide (OH⁻) leads to the nitrosyl-nitro interconversion mentioned previously. nih.gov This is a reversible reaction where the hydroxide ion attacks the nitrosyl ligand, forming a hydroxy-nitrosyl intermediate that rearranges to the more stable nitro complex. The position of this equilibrium is highly pH-dependent. nih.gov

Thiolates (RS⁻), the deprotonated form of thiols like cysteine or glutathione, also react readily with ruthenium nitrosyl complexes. unesp.br The reaction proceeds via a fast and reversible nucleophilic addition of the thiolate to the nitrosyl ligand. unesp.br This forms a {Ru-N(O)SR} adduct, which is analogous to the well-known reaction with sodium nitroprusside. unesp.br These adducts can then undergo further reactions. The study of these reactions is crucial for understanding the interaction of ruthenium nitrosyl complexes with biological molecules. unesp.brnih.gov

Ligand Exchange Kinetics and Thermodynamics

The kinetics of ligand exchange can also be influenced by the redox state of the complex. As seen in electrochemical studies, the reduction of a ruthenium nitrosyl complex can trigger the rapid labilization of an ancillary ligand before NO is released. nih.govacs.org This indicates a strong thermodynamic and kinetic coupling between electron transfer processes and ligand substitution reactions. Furthermore, the hydrolysis of precursor complexes, such as the conversion of a nitrosyl nitrate to a nitrite (B80452) complex in the presence of a base, is another example of a critical ligand exchange process. rsc.org

Redox Behavior and Electron-Transfer Processes in Ruthenium Nitrosyl Systems

The redox behavior of ruthenium nitrosyl complexes is central to their function as NO donors. The {RuNO}⁶ core is typically characterized by a reversible or quasi-reversible one-electron reduction process, which can be observed using techniques like cyclic voltammetry. mdpi.comnih.gov This reduction corresponds to the formation of the {RuNO}⁷ species. nih.gov The potential at which this reduction occurs is highly dependent on the nature of the other ligands coordinated to the ruthenium center. nih.gov

For some complexes, the reduction is electrochemically irreversible, which, as noted, often implies that the electron transfer is followed by a rapid chemical step, such as the release of NO or another ligand. asianpubs.orgnih.gov In addition to reduction, these complexes can also undergo oxidation processes at higher potentials, which can be assigned to the oxidation of the {RuNO} group. mdpi.comnih.gov The intricate interplay of electron-transfer events with ligand substitution and NO release pathways highlights the complex but tunable nature of these systems. nih.govnih.gov Understanding these fundamental redox processes is essential for designing new ruthenium nitrosyl complexes with precisely controlled NO-releasing properties. nih.govresearchgate.net

Catalytic Cycles Involving Nitric Oxide and its Derivatives (e.g., Nitrite to NO Conversion)

Ruthenium nitrosyl complexes are pivotal in mediating chemical transformations that are fundamental to the nitrogen cycle. acs.orgnih.gov A significant area of research focuses on their ability to catalytically convert nitrite (NO₂⁻) into nitric oxide (NO), a reaction of great interest as it mimics the function of natural nitrite reductase enzymes. acs.orgresearchgate.net These enzymes catalyze the reduction of nitrite to nitric oxide through a process involving two protons and one electron (NO₂⁻ + 2H⁺ + e⁻ → NO + H₂O). nih.gov Synthetic ruthenium complexes have been developed to perform this conversion, operating through well-defined catalytic cycles. nih.gov

Detailed research has demonstrated a complete, stepwise catalytic cycle for nitrite reduction using a dinuclear ruthenium complex. nih.govresearchgate.net This cycle effectively releases nitric oxide from nitrite and can be driven by either light or heat. nih.govresearchgate.net The process involves two main stages: the release of NO from a nitrite-containing complex and the subsequent regeneration of the initial complex. acs.org

The cycle begins with a nitrite-bridged dinuclear complex, [(TpRu)₂(μ-Cl)(μ-NO₂)(μ-pz)]. researchgate.net Upon irradiation or thermolysis, this complex undergoes a transformation to release NO, resulting in the formation of an oxido-bridged complex, [(TpRu)₂(μ-Cl)(μ-O)(μ-pz)]. acs.orgresearchgate.net The catalytic cycle is then completed by regenerating the initial nitrite-bridged complex from the oxido-bridged species. researchgate.net This regeneration is achieved by reacting the oxido-bridged complex with two protons and one electron in the presence of a nitrite salt, thereby preparing the system for another round of NO release. nih.govresearchgate.net

The underlying mechanism of the NO release has been investigated through theoretical calculations. researchgate.net The pathway involves the initial conversion of the starting complex to an intermediate μ-O-nitrito complex, which then dissociates to release NO. acs.org The interconversion between coordinated nitrite (nitro) and nitrosyl ligands is a fundamental aspect of these catalytic processes. acs.org The reaction of nitrosyl complexes with hydroxide ions can yield the corresponding nitro complexes, and this transformation is reversible. acs.org The nitro complexes can be converted back to nitrosyl complexes by reacting with Lewis acids, such as H⁺. acs.org

The key steps and components of this biomimetic catalytic cycle are summarized in the table below.

Table 1: Catalytic Cycle for Nitrite to NO Conversion by a Dinuclear Ruthenium Complex

Step Reactant Complex Product Complex(es) Conditions
1. NO Release [(TpRu)₂(μ-Cl)(μ-NO₂)(μ-pz)] [(TpRu)₂(μ-Cl)(μ-O)(μ-pz)] + NO Irradiation or Thermolysis

Theoretical studies have provided insight into the energetics of the NO release step. acs.org The reaction proceeds through two primary intermediates and two transition states, as detailed in the following table. acs.org

Table 2: Calculated Energetics for the NO Release Pathway

Step Species Description ΔG‡₂₉₈ (kcal mol⁻¹) ΔG₂₉₈ (kcal mol⁻¹)
1 TS1 Transition state for conversion to the μ-O-nitrito intermediate. 29.2
IM1 μ-O-nitrito intermediate complex. 10.6
2 TS2 Transition state for the dissociation of NO from IM1. 3.7

This catalytic system represents a significant advancement in mimicking the function of nitrite reductase, demonstrating an unprecedented stepwise cycle for nitrite reduction that can be initiated by light. acs.orgnih.gov

Isomerism and Photoisomerization Phenomena in Ruthenium Nitrosyl Compounds

Photoinduced Linkage Isomerism (PLI): Ground State (Ru-N-O) and Metastable States (Ru-O-N, Ru-η2-NO)

Ruthenium nitrosyl complexes can exist in a stable ground state (GS) and can be reversibly switched to at least two different metastable states (MS) using light. rsc.orgnih.gov These isomers are distinguished by the coordination mode of the nitric oxide ligand to the ruthenium center.

Ground State (GS): In its most stable, ground-state configuration, the nitrosyl ligand is N-bound to the ruthenium atom, forming a nearly linear Ru-N-O arrangement. rsc.org This is the thermodynamically favored isomer. The electronic configuration is often described as {Ru(II)-NO+}. nih.gov

Metastable State 1 (MS1): Upon irradiation, typically with light in the blue-green spectral range, the complex can convert to a metastable state known as MS1. rsc.org In this isomer, the nitrosyl ligand is O-bound, resulting in an isonitrosyl configuration with a linear Ru-O-N geometry. rsc.orgnih.gov MS1 is generally stable only at low temperatures and will thermally revert to the ground state upon warming. nih.govrsc.org

Metastable State 2 (MS2): A second metastable state, MS2, can also be generated. nih.gov This isomer features a "side-on" or η2 coordination, where both the nitrogen and oxygen atoms of the nitrosyl ligand are bonded to the ruthenium atom, forming a triangular Ru-NO moiety. rsc.orgnih.gov MS2 is often an intermediate in the formation of MS1 and can sometimes be populated by irradiating the MS1 state with infrared light or by direct excitation of the GS at shorter wavelengths. rsc.orgnih.gov

The reversible switching between these three states forms the basis of the photochromic properties of these materials. nih.gov

StateCommon NameBonding ModeDescription
GSGround State (Nitrosyl)Ru-N-OThe most stable, linear N-bound configuration. rsc.org
MS1Metastable State 1 (Isonitrosyl)Ru-O-NA light-induced, linear O-bound isomer, typically stable at low temperatures. rsc.orgnih.gov
MS2Metastable State 2 (Side-on)Ru-η2-NOA light-induced, side-on bound isomer, often acting as an intermediate. rsc.orgnih.gov

Mechanism of PLI Generation: Excited State Dynamics and Potential Energy Surfaces

The generation of nitrosyl linkage isomers is a complex photophysical process governed by the molecule's potential energy surfaces and the dynamics of its excited states. acs.org The mechanism is not a simple one-step conversion but involves a sequence of electronic and structural rearrangements.

The process begins with the absorption of a photon, typically in the blue region of the spectrum, which corresponds to a metal-to-ligand charge transfer (MLCT) transition from ruthenium d-orbitals to the π* antibonding orbital of the NO ligand. rsc.orgresearchgate.net This excitation populates a singlet excited state. Following this initial excitation, the molecule undergoes very rapid non-radiative transitions, including intersystem crossing to a lower-energy triplet excited state. acs.orgmdpi.com

Theoretical and experimental studies have revealed a sequential, often two-photon, mechanism for the formation of the MS1 isomer. mdpi.comnih.govnih.gov

GS → MS2: Upon initial light absorption, the complex relaxes from the excited state into the MS2 (side-on) configuration. rsc.orgmdpi.com This step involves significant structural change but is the initial product of photoexcitation.

MS2 → MS1: The MS2 isomer can then absorb a second photon, which promotes it to another excited state from which it can relax into the more stable MS1 (isonitrosyl) configuration. rsc.orgmdpi.com

Spectroscopic Signatures and Detection of Metastable Linkage Isomers

The different bonding configurations of the GS, MS1, and MS2 isomers give rise to distinct spectroscopic signatures, which are essential for their detection and characterization. rsc.orgnih.gov

Infrared (IR) Spectroscopy is one of the most powerful tools for identifying linkage isomers. The stretching frequency of the N-O bond (ν(NO)) is highly sensitive to the coordination mode. nih.gov

GS (Ru-N-O): Exhibits a high-frequency ν(NO) band, typically in the range of 1820–1960 cm⁻¹. nih.gov

MS1 (Ru-O-N): Shows a significant downshift in the ν(NO) frequency compared to the GS.

MS2 (Ru-η2-NO): Displays an even larger downshift of the ν(NO) band, often by as much as 300 cm⁻¹ relative to the GS. nih.gov

This clear separation in vibrational frequencies allows for the quantification of the population of each isomer in a sample. nih.gov

UV-Visible (UV-Vis) Spectroscopy also reveals characteristic changes upon photoisomerization. The formation of metastable isomers is accompanied by the appearance of new absorption bands, typically in the visible or near-infrared region of the spectrum, leading to the photochromic effect. nih.govresearchgate.net For instance, the generation of MS1 and MS2 often leads to decreased absorption in the blue range and increased absorption in the red range. researchgate.net

Photocrystallography , which combines X-ray diffraction with in-situ light irradiation at low temperatures, provides definitive structural evidence for the different linkage isomers. nih.gov It allows for the precise determination of the atomic positions, bond lengths, and bond angles in the metastable states, confirming the Ru-O-N and Ru-η2-NO geometries. nih.govhud.ac.uk

Isomer StateCoordinationTypical ν(NO) IR Frequency (cm⁻¹)Key Spectroscopic Features
GSRu-N-O~1820–1960 nih.govStrong, high-frequency N-O stretch.
MS1Ru-O-NSignificant downshift from GS. nih.govAppearance of new absorption bands in the visible spectrum. nih.gov
MS2Ru-η2-NOLarge downshift from GS (~300 cm⁻¹). nih.govOften a transient species, key intermediate in the GS → MS1 pathway. rsc.org

Solid-State and Solution-Phase Photoisomerization Processes

The process of photoinduced linkage isomerism exhibits significant differences between the solid state and the solution phase.

In the solid state , particularly in crystalline form and at low temperatures, the rigid environment of the crystal lattice helps to stabilize the metastable isomers by restricting molecular motion. rsc.org This allows for high conversion percentages and long lifetimes for the MS1 and MS2 states, making them amenable to detailed study by techniques like IR spectroscopy and photocrystallography. nih.gov The stability and reversibility of PLI in the solid state are the primary reasons for its potential in applications like optical data storage and photochromic materials. rsc.orgresearchgate.net

In the solution phase , the situation is more dynamic and complex. While linkage isomers are still believed to form, they are often highly transient. rsc.orgrsc.org The solvent molecules can interact with the complex, and the photoexcitation process often competes with or serves as an intermediate step for the photorelease of the nitric oxide molecule itself. rsc.orgnih.gov The investigation of these processes in solution is crucial for understanding the mechanisms of NO-releasing drugs for applications like photodynamic therapy. researchgate.net The lifetime of the linkage isomers in solution is generally much shorter than in the solid state, making their direct detection more challenging. rsc.org

Structural Distortions and Conformational Changes Associated with Isomerism

The conversion between the ground state and the metastable isomers involves significant reorganization of the molecule's geometry. These structural distortions are not limited to the Ru-NO moiety but also affect the surrounding ligands.

The most dramatic change occurs in the Ru-N-O angle, which is nearly linear (approx. 180°) in the GS and MS1 states but is acutely bent in the side-on MS2 state. nih.gov Furthermore, the bond lengths within the complex are altered. For example, upon conversion from GS to MS1 or MS2, the Ru-N(O) bond typically elongates, which corresponds to the observed decrease in the Ru-N(O) vibrational frequency in IR spectra. nih.gov

Interestingly, these changes can be transmitted through the metal center to other parts of the complex. The bond length of the ligand positioned trans to the nitrosyl group is often affected. nih.gov The structural change from Ru-NO (GS) to Ru-ON (MS1) or Ru-η²-(NO) (MS2) can lead to a shortening of the trans Ru-L bond, which in turn causes an increase in the energy of the corresponding ν(Ru-L) vibrational band. nih.gov These detailed structural changes, precisely measured by photocrystallography, are fundamental to understanding the electronic redistribution that drives the photoisomerization process. rsc.org

Catalytic Applications of Ruthenium Nitrosyl Complexes

Homogeneous Catalysis in Organic Transformationsyoutube.com

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. youtube.com This setup allows for high selectivity and reactivity under often mild conditions, as the catalyst's ligand sphere can be finely tuned to optimize performance. youtube.com Ruthenium nitrosyl complexes have emerged as versatile catalysts for a range of organic reactions. nih.gov The catalytic activity is often influenced by the linear or bent geometry of the Ru-N-O bond, which can alter the metal center's oxidation state and reactivity. nih.gov

Transfer hydrogenation is a key process in organic synthesis for the reduction of carbonyl compounds like ketones and aldehydes to their corresponding alcohols, using hydrogen donors such as isopropanol (B130326) or formic acid. kanto.co.jpbath.ac.uk Ruthenium complexes, particularly those with pincer-type ligands, have shown significant activity in these reactions. researchgate.net

A family of ruthenium PNP nitrosyl complex salts has been synthesized and demonstrated to be highly effective pre-catalysts for the transfer hydrogenation of a wide array of ketones and aldehydes. researchgate.net For ketone reduction, these catalysts can achieve high to full conversion in as little as 5 minutes at 90 °C. researchgate.netchemrxiv.org The activity is comparable to well-established catalysts like the Ru-MACHO derivative. chemrxiv.org At lower temperatures (35 °C), complexes with chloride (Cl⁻) and tetrafluoroborate (B81430) (BF₄⁻) counter-anions showed greater efficiency than those with bulkier tetraphenylborate (B1193919) (BPh₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) anions, a difference attributed to their higher solubility in the isopropanol solvent. researchgate.netchemrxiv.org

Conversely, the transfer hydrogenation of aldehydes required higher temperatures and longer reaction times to achieve full conversion. researchgate.netchemrxiv.org For instance, certain ruthenium nitrosyl pincer complexes achieved complete conversion of various aldehydes after 7 hours at 70 °C. researchgate.net The mechanism for ketone and aldehyde transfer hydrogenation appears to differ, as indicated by the distinct reaction conditions required. researchgate.net The general mechanism often involves the formation of a ruthenium hydride species, which then transfers a hydride to the carbonyl carbon. bath.ac.uknih.gov

Table 1: Performance of Ruthenium Pincer Nitrosyl Pre-Catalyst (Ru-1) in Transfer Hydrogenation of Ketones chemrxiv.org

SubstrateTemperature (°C)TimeConversion (%)
Acetophenone905 min>95
Acetophenone354 h85
Cyclohexanone905 min>95
4-Methoxyacetophenone905 min>95

The storage and release of hydrogen are critical for a hydrogen-based economy, and the reversible hydrogenation of carbon dioxide (CO₂) to formic acid (FA) is a promising pathway. nih.gov Ruthenium nitrosyl complexes have been identified as highly effective catalysts for both the hydrogenation of CO₂ and the dehydrogenation of formic acid. bohrium.comchemrxiv.org

Bench-stable ruthenium-PNP and ruthenium-POP nitrosyl complex salts act as competent pre-catalysts for CO₂ hydrogenation to formic acid at low temperatures in ionic liquids. nih.govacs.org In weakly basic ionic liquids like EMIM OAc, these catalysts can achieve conversions up to 94 mol% of formic acid with turnover numbers (TONs) reaching 1305. bohrium.comchemrxiv.orgacs.org The choice of counter-anion (e.g., Cl⁻, BF₄⁻, PF₆⁻) has only a minor effect on the catalytic outcome. bohrium.comacs.org The same catalytic systems are also remarkably efficient for the reverse reaction, the dehydrogenation of formic acid to CO₂ and H₂, achieving over 95% conversion with a TON of 949 within 3 hours at 95 °C. nih.govbohrium.comchemrxiv.org The robustness of these catalysts is highlighted by their ability to perform up to 10 reversible CO₂ hydrogenation/FA dehydrogenation cycles before a significant loss of activity. nih.govbohrium.com

Other ruthenium complexes, such as those with N,N'-diimine or tripodal ligands like triphos, have also been successfully employed for formic acid dehydrogenation, demonstrating high activity and selectivity for H₂ and CO₂ production. pku.edu.cnnih.govrsc.org Some systems can operate without basic additives and achieve turnover frequencies (TOFs) of approximately 10,000 h⁻¹. nih.gov

Table 2: Reversible CO₂ Hydrogenation and Formic Acid (FA) Dehydrogenation with Ruthenium Nitrosyl Catalysts nih.govbohrium.com

ReactionCatalyst SystemTemperature (°C)TimeConversion (%)Turnover Number (TON)
CO₂ HydrogenationRu-PNP-nitrosyl salt in EMIM OAc3018 hup to 94up to 1305
FA DehydrogenationRu-PNP-nitrosyl salt in EMIM OAc953 h>95949

Dehydrogenative coupling is an atom-economical method for forming C-C and C-N bonds by releasing H₂ gas as the only byproduct. researchgate.netmarquette.edu Ruthenium pincer nitrosyl complexes have been shown to be catalytically active for these transformations. researchgate.netchemrxiv.org For example, a lutidine-based PNP-Ru-NO complex was reported to catalyze dehydrogenative coupling reactions. chemrxiv.org Cationic ruthenium-hydride complexes are also effective for the dehydrogenative coupling of arenes with alcohols and carbonyl compounds. marquette.edu

α-Alkylation of ketones is a fundamental C-C bond-forming reaction that involves the substitution of a proton at the α-carbon with an alkyl group. libretexts.orgyoutube.com This reaction typically proceeds via an enolate intermediate. youtube.com Ruthenium catalysts are effective in promoting these reactions through a "hydrogen-borrowing" mechanism, where a primary or secondary alcohol serves as the alkylating agent. scite.ai This process is environmentally benign as it produces water as the sole byproduct. scite.ai A variety of aromatic ketones have been successfully alkylated with unactivated secondary alcohols using ruthenium catalysis, producing β-disubstituted ketones in good yields. scite.ai The regioselectivity of the alkylation on unsymmetrical ketones can often be controlled by the reaction conditions. youtube.com

Heterogeneous Catalysis and Molecular Models for Surface Interactions

While many ruthenium nitrosyl catalysts operate in a homogeneous phase, there is significant interest in their application and relevance to heterogeneous catalysis. rsc.org Ruthenium(III) nitrosyl nitrate, for instance, is used as a heterogeneous catalyst. gtilaboratorysupplies.com Ruthenium nanoclusters, which can be formed from precursors like Ruthenium(III) chloride, are highly effective heterogeneous catalysts for processes like hydrogenation and oxidation, prized for their high surface area and selectivity. bio-integration.org

Furthermore, certain discrete ruthenium nitrosyl complexes are considered valuable molecular models for understanding surface interactions in heterogeneous catalysis. rsc.org For example, ruthenium nitrosyl complexes with oxygen-based ligands, such as catecholates, serve as models for noble metal catalysts dispersed on metal oxide supports. rsc.org Similarly, ruthenium nitrosyl thiolate complexes can act as models for the active sites of some metalloenzymes and potential heterogeneous catalysts. rsc.org Studying these well-defined molecular complexes provides insight into the electronic structures and reaction mechanisms that occur on the more complex surfaces of solid-state catalysts. rsc.org

Advanced Materials Science Applications of Ruthenium Nitrosyl Complexes

Photoswitchable Systems for Optical Devices

The photoinduced linkage isomerism inherent in ruthenium nitrosyl complexes makes them ideal components for photoswitchable systems. rsc.org These systems can alter their properties in response to a light stimulus, functioning as molecular-level switches. The transition between the ground state (GS) and the metastable states (MS1, MS2) results in significant changes to the material's spectroscopic and physical properties, such as its color and refractive index. researchgate.netrsc.org This photorefractive effect can be harnessed for applications like the creation of hologram gratings. rsc.orgnih.gov

A critical factor for the practical application of these complexes in optical devices is the thermal stability of the metastable states. If the isomers are only stable at very low temperatures, their utility is limited. Research has focused on designing complexes where the metastable states can persist at or near room temperature. For instance, the complex trans-[RuNO(NH₃)₄F]SiF₆ exhibits exceptional thermal stability of its MS1 state, which can be populated by light at temperatures as high as 290–300 K (17-27 °C). iucr.orgnih.gov This stability is crucial for the development of robust, real-world optical devices that can operate without extreme cooling. nih.gov The reversible and optically controlled interconversion between states is a key goal for applications ranging from smart windows to advanced optical filters. researchgate.net

Photoinduced Linkage Isomers of Ruthenium Nitrosyl Complexes
StateCoordination ModeTypical Excitation/Relaxation MethodKey Property Change
Ground State (GS)Ru-N-O (Linear)-Stable, initial state
Metastable State 1 (MS1)Ru-O-N (Iso-nitrosyl)Irradiation with blue-green light (~400-500 nm)Change in color and refractive index
Metastable State 2 (MS2)Ru-η²-(NO) (Side-on)Irradiation with blue-green light (~400-500 nm)Change in color and refractive index

Data Storage Technologies Utilizing Photoinduced Transformations

The same photoinduced transformations that enable photoswitching also provide a pathway for high-density data storage. rsc.orgrsc.org The distinct, light-accessible states (GS, MS1, MS2) of ruthenium nitrosyl complexes can represent the "0" and "1" states of binary data. nih.gov By focusing a laser onto a crystal of the material, individual molecules or groups of molecules can be switched from the ground state to a metastable state, effectively "writing" data. This data can then be "erased" by applying light of a different wavelength or by controlled heating to return the molecules to the ground state.

The investigation of these photoisomerization processes in the solid state is a key area of research for their potential application in data storage. rsc.orgnih.gov The ability to create and maintain these different structural isomers in a crystalline matrix opens the possibility of developing storage media with significantly higher data densities than current magnetic or optical technologies. nih.gov The use of light to write, read, and erase data at the molecular level represents a fundamental approach to next-generation information storage. researchgate.net

Photochromic and Photomagnetic Materials

The light-induced linkage isomerism in ruthenium nitrosyl complexes is intrinsically a photochromic effect, meaning the material changes color upon exposure to light. rsc.orgrsc.orgnih.gov This change is a direct result of the altered electronic structure and, consequently, the different light absorption properties of the GS, MS1, and MS2 isomers. mdpi.com

Research Findings on Photomagnetic Ruthenium Nitrosyl Complexes
Complex TypePhoto-induced EventObserved EffectPotential ApplicationReference
[Ru(NH₃)₅NO][Cr(CN)₆]Light-induced GS (Ru-NO) to MS1 (Ru-ON) transitionWeak, reversible change of magnetic susceptibility (0.5–1%)Optically switched magnetic materials nih.govjournaldephysique.org
Ruthenium nitrosyls with nitroxide radicalsCombination of photoactive Ru-NO group with magnetic radicalsAntiferromagnetic interactions observed between paramagnetic centersMultifunctional molecular materials mdpi.comresearchgate.net
Ruthenium nitrosyls with rare-earth ions (Gd³⁺, Dy³⁺)Irradiation at 2 KPhotoinduced decrease in the magnetization for the Gd³⁺ complexBifunctional molecular magnets researchgate.net

Non-Linear Optics Applications

Certain ruthenium nitrosyl complexes are promising for applications in non-linear optics (NLO). rsc.orgrsc.org NLO materials interact with intense light (like that from a laser) to produce light of new frequencies, a phenomenon essential for technologies in telecommunications, laser development, and optical computing. A key requirement for a material to exhibit second-order NLO effects, such as second-harmonic generation (SHG), is that it must crystallize in a non-centrosymmetric structure. iucr.org

Researchers have successfully synthesized ruthenium nitrosyl complexes that meet this criterion. The complex trans-[RuNO(NH₃)₄F]SiF₆, for example, crystallizes in the non-centrosymmetric space group Pn. iucr.orgnih.gov This structural arrangement allows it to efficiently generate second-harmonic emissions when irradiated with a femtosecond-pulsed laser. iucr.orgnih.gov The generated SHG signal was found to be stable under long-term exposure. iucr.org

Significantly, researchers are exploring the possibility of controlling the NLO response using the complex's photoswitching ability. Since both the metastable states and the harmonic generation can be produced at room temperature, efforts are underway to use the photoisomerization of the nitrosyl ligand to modulate, or switch, the second-harmonic signal. iucr.orgnih.gov This would lead to the development of novel devices where an optical signal can be controlled by another light source, opening new frontiers in optical signal processing. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ruthenium(III) nitrosyl chloride hydrate from RuCl₃·xH₂O?

  • Methodological Answer : The synthesis typically involves reacting RuCl₃·xH₂O with nitric oxide (NO) or nitrosylating agents (e.g., NaNO₂ in acidic media) under controlled conditions. For example, refluxing RuCl₃·xH₂O in hydrochloric acid with gaseous NO at 60–80°C for 12–24 hours yields the nitrosyl complex. Purification via recrystallization from ethanol/water mixtures ensures removal of unreacted precursors. The hydration state (xH₂O) of the starting RuCl₃ must be standardized to ensure reproducibility, as variable water content alters reactivity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • UV-Vis Spectroscopy : To monitor NO ligand coordination via absorption bands near 350–400 nm.
  • FT-IR Spectroscopy : Identification of ν(NO) stretching vibrations (~1900–1950 cm⁻¹) confirms nitrosyl bonding.
  • X-ray Crystallography : Resolves the octahedral geometry around Ru(III) and confirms the presence of coordinated NO and Cl⁻ ligands.
  • Elemental Analysis (EA) : Validates stoichiometry (e.g., Ru, Cl, and N content).
  • TGA/DSC : Determines hydration state by measuring mass loss upon heating .

Advanced Research Questions

Q. How do variations in chloride ion concentration and pH affect the hydrolytic stability of this compound in aqueous solutions?

  • Methodological Answer : Hydrolysis kinetics depend on chloride concentration ([Cl⁻]) and pH. At physiological conditions (pH 7.4, 0.1 M NaCl), the complex remains stable for >24 hours, as Cl⁻ ligands resist aquation. However, in low [Cl⁻] (<0.01 M), hydrolysis accelerates, replacing Cl⁻ with H₂O or OH⁻ ligands. Stability studies should use UV-Vis spectrophotometry to track absorbance changes at 350 nm over time. Buffered solutions with controlled [Cl⁻] (e.g., NaCl or KCl additives) are critical for reproducibility .

Q. What catalytic mechanisms underlie the activity of this compound in oxidation reactions, and how can reaction parameters be optimized?

  • Methodological Answer : The nitrosyl ligand facilitates electron transfer, enabling catalytic cycles in oxidation reactions (e.g., alcohol-to-aldehyde conversion). Mechanistic studies using cyclic voltammetry reveal redox potentials near +0.8 V (vs. Ag/AgCl) for Ru(III/IV) transitions. Optimize parameters by:

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance NO ligand stability.
  • Temperature : Reactions at 50–70°C improve turnover frequency without decomposing the catalyst.
  • Co-catalysts : Additives like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) synergize with Ru to suppress side reactions .

Q. How does this compound interact with biological macromolecules like human serum albumin (HSA), and what methodologies are used to study these interactions?

  • Methodological Answer : The complex binds to HSA via hydrophobic pockets and His residues, as shown by fluorescence quenching assays and circular dichroism (CD). Competitive binding studies using warfarin or ibuprofen (site-specific probes) identify interaction sites. Isothermal titration calorimetry (ITC) quantifies binding constants (Kₐ ~10⁴–10⁵ M⁻¹). Hydrolytic stability in serum-like conditions (0.1 M NaCl, pH 7.4) must be confirmed prior to binding assays .

Data Contradiction Analysis

Q. Why do studies report conflicting catalytic efficiencies for this compound in similar reactions?

  • Methodological Answer : Discrepancies arise from:

  • Hydration State Variability : Differences in RuCl₃·xH₂O starting material (x = 1–3) affect nitrosylation efficiency. Standardize hydration via TGA before synthesis .
  • Impurity Levels : Trace metals (e.g., Fe, Pd) in RuCl₃·xH₂O (≥99.99% purity required) can poison catalysts. Use inductively coupled plasma mass spectrometry (ICP-MS) to verify purity .
  • Reaction Atmosphere : Oxygen sensitivity of NO ligands may lead to partial oxidation. Conduct reactions under inert gas (N₂/Ar) with rigorous degassing .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (causes severe irritation).
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight, desiccated containers at 5–30°C to prevent deliquescence and NO ligand degradation.
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect in sealed containers for hazardous waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.